molecular formula C21H27N3O5S B6493481 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide CAS No. 897621-45-3

2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

カタログ番号 B6493481
CAS番号: 897621-45-3
分子量: 433.5 g/mol
InChIキー: PHELKFXNBRIBOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule, likely containing a piperazine ring based on the name. Piperazine rings are common in many pharmaceuticals and can have various therapeutic effects .

科学的研究の応用

Dopamine D2/D3 Receptors Agonist

The compound has been studied for its structure-activity relationships with dopamine D2/D3 receptors . It has been found to exhibit high affinity and selectivity for D3 over D2 receptors . The functional assay results indicated partial to full agonist characteristics of test compounds .

Alpha1-Adrenergic Receptor Ligand

This compound has been identified as a potential ligand for alpha1-adrenergic receptors . It has been found to exhibit alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results of in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion calculations (ADME) identified promising lead compounds .

Potential Treatment for Neurological Conditions

Alpha1-adrenergic receptors, which this compound targets, have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, this compound could potentially be used in the treatment of these conditions .

Potential Treatment for Alzheimer’s Disease

Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . As this compound is a potential ligand for alpha1-adrenergic receptors, it could potentially be used in the treatment of AD .

Potential Treatment for Parkinson’s Disease

The compound has been studied for its potency in producing contralateral rotations in rats with unilateral lesion in the nigrostriatal region induced by neurotoxin 6-OHDA, a Parkinsonian animal model . The compound exhibited rotational activity that lasted beyond 12 h .

6. Potential Treatment for Hypertension and Other Cardiovascular Disorders Alpha1-adrenergic receptors, which this compound targets, play a major role in the contraction of the smooth muscles in blood vessels . Therefore, this compound could potentially be used in the treatment of hypertension and other cardiovascular disorders .

将来の方向性

While the future directions for this specific compound are not clear from the resources I searched, research into piperazine derivatives is ongoing due to their potential therapeutic effects .

作用機序

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and causes changes in their activitySimilar compounds have shown to have an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

特性

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-9-5-6-10-20(19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELKFXNBRIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。